![molecular formula C20H20ClN3O4S B2803602 Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-03-3](/img/structure/B2803602.png)

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

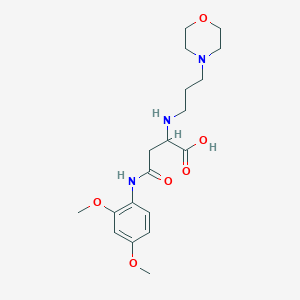

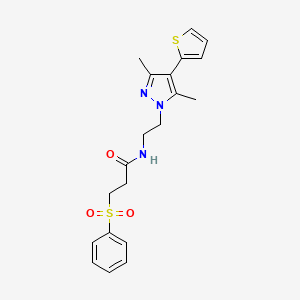

This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of the pivalamido (also known as tert-butylamide) group and the ethyl ester group may influence its physical properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]pyridazine core, substituted with a 4-chlorophenyl group, a pivalamido group, and an ethyl ester group . These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s behavior in biological systems.Chemical Reactions Analysis

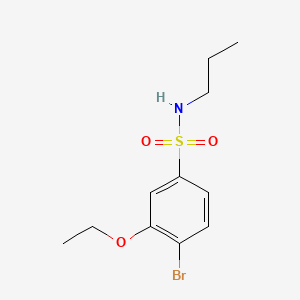

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing effects of the 4-chlorophenyl group, the pivalamido group, and the ethyl ester group. These groups could potentially make the thieno[3,4-d]pyridazine core more electrophilic, influencing its reactivity with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl, pivalamido, and ethyl ester groups could influence its solubility, stability, and other physicochemical properties .Scientific Research Applications

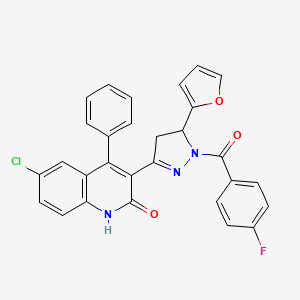

Anticancer Properties

The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including melanoma (62), ovarian cancer (IGROV1, OVCAR-4), renal cancer (SN-12C), prostate cancer (PC-3), and breast cancer (MCF-7, MDA-MB-231/ATCC, T-47D) . Investigating its mechanism of action and potential as an anticancer agent is crucial.

Antimicrobial Activity

Several studies have evaluated the compound’s antimicrobial potential. Notably, compounds derived from it demonstrated moderate activity against both gram-positive and gram-negative bacteria, as well as fungi . Further research could uncover its mode of action and optimize its efficacy.

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. The compound contains an indole moiety, which has attracted attention due to its biological significance. Indole derivatives play a vital role in cell biology and exhibit various properties. Novel synthetic methods for constructing indoles are actively explored by the chemical community .

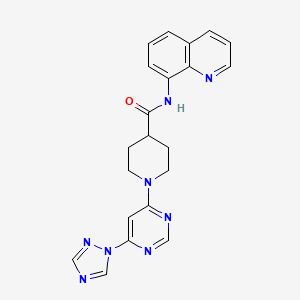

Antitubercular Activity

A related compound, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, was investigated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . While not identical, the shared indole core suggests potential antitubercular properties for our compound.

Biological Evaluation

Researchers have assessed the compound’s biological effects, including its impact on cell viability. Formazan crystals formed in viable cells were solubilized using dimethyl sulfoxide (DMSO) . Understanding its interactions with cellular components is crucial for further development.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including cancer cells, microbes, and various disorders in the human body .

Mode of Action

It is known that similar compounds, such as indole derivatives, can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to changes in cellular function .

Pharmacokinetics

The compound’s molecular formula is c22h15clfn3o4s, and it has an average mass of 471889 Da . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Similar compounds have been found to be influenced by a variety of environmental factors .

properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-5-(2,2-dimethylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4S/c1-5-28-18(26)15-13-10-29-16(22-19(27)20(2,3)4)14(13)17(25)24(23-15)12-8-6-11(21)7-9-12/h6-10H,5H2,1-4H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBJAETVSUTMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2803525.png)

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2803528.png)

![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)

![2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2803536.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)